molecular formula C17H18N2O8S2 B1675365 Luciferin-O-galactopyranoside CAS No. 131474-38-9

Luciferin-O-galactopyranoside

Cat. No. B1675365
M. Wt: 442.5 g/mol
InChI Key: OUKXHVUTHGDBNY-VEAFCXQSSA-N
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Description

Luciferin-O-galactopyranoside is an ultrasensitive chemiluminescent beta-galactosidase substrate . It is a D-luciferin analog with a beta-galactoside on the 6-O position . The beta-galactoside must be hydrolyzed by beta-galactosidase before luciferin can be acted on by firefly luciferase .

Scientific Research Applications

Application in Plant Cell and Transgenic Plant Research

Luciferin-O-galactopyranoside has been pivotal in studying gene expression in plants. Research demonstrated that the firefly luciferase gene, when introduced into plant cells and transgenic plants, allowed for the visualization of gene expression through light production. This application utilized the luciferase gene from Photinus pyralis, introducing it into plant protoplast cells and transgenic plants. The resulting light production in these modified plants, when mixed with luciferin, provided a unique method for studying gene expression in various plant organs (Ow et al., 1986).

Enhanced Bioluminescence in Virus Research

In virus research, the luciferase gene from Photinus pyralis was introduced into the vaccinia virus genome. This innovative method significantly amplified the sensitivity in detecting virus-infected cells, both in culture and within animal tissues. This approach utilized the luminescence produced by the action of luciferase, making it a highly sensitive tool for tracing viral gene expression and dissemination in infected organisms (J. F. Rodríguez et al., 1988).

Thermostability and Activity Enhancement in Luciferase

Efforts in protein engineering led to the creation of mutants of the Photinus pyralis luciferase with improved properties like thermostability and catalytic turnover. These enhancements in luciferase properties are vital for biological applications, especially in scenarios where stability and high sensitivity are required. Such advancements open new avenues in bioluminescence research and its application in various scientific fields (Pozzo et al., 2018).

Application in Enzyme Immunoassay for Biosensors

Luciferin-O-galactopyranoside played a crucial role in developing a homogeneous enzyme immunoassay adapted for biosensors. This adaptation, which utilized beta-galactosidase and the bioluminogenic substrate D-luciferin-O-beta-galactopyranoside, is suitable for point-of-care settings, enabling rapid and sensitive detection of drugs and metabolites (Yang et al., 2005).

Novel Biosensors for Environmental Monitoring

Luciferin-O-galactopyranoside also contributed to the development of novel biosensors for environmental monitoring, such as detecting herbicides and other toxins. This was achieved by creating bioluminescent cyanobacterial strains marked with the luciferase gene, enabling the detection of various environmental pollutants through bioluminescence (Shao et al., 2002).

Safety And Hazards

The safety and hazards associated with Luciferin-O-galactopyranoside are not explicitly detailed in the available resources .

properties

IUPAC Name

(4S)-2-[6-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3-benzothiazol-2-yl]-4,5-dihydro-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O8S2/c20-4-9-11(21)12(22)13(23)17(27-9)26-6-1-2-7-10(3-6)29-15(18-7)14-19-8(5-28-14)16(24)25/h1-3,8-9,11-13,17,20-23H,4-5H2,(H,24,25)/t8-,9-,11+,12+,13-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUKXHVUTHGDBNY-VEAFCXQSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N=C(S1)C2=NC3=C(S2)C=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](N=C(S1)C2=NC3=C(S2)C=C(C=C3)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10927214
Record name 2-[6-(Hexopyranosyloxy)-1,3-benzothiazol-2-yl]-4,5-dihydro-1,3-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10927214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

442.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Luciferin-O-galactopyranoside

CAS RN

131474-38-9
Record name Luciferin-O-galactopyranoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131474389
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[6-(Hexopyranosyloxy)-1,3-benzothiazol-2-yl]-4,5-dihydro-1,3-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10927214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
2
Citations
R GEIGER, E SCHNEIDER, K WALLENFELS… - 1992 - degruyter.com
… In summary, D-luciferinO- -galactopyranoside can be used in j3-galactosidase activity tests when ultrasensitivity and short measuring times are required. Furthermore the system …
Number of citations: 56 www.degruyter.com
R Thyer - 2012 - research-repository.uwa.edu.au
The ribosome is a 2.5 MDa molecular machine that converts the information encoded in mRNA into protein, following the rules defined by the genetic code. In all organisms protein …
Number of citations: 3 research-repository.uwa.edu.au

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